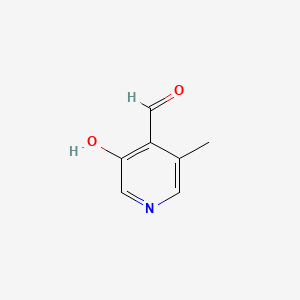
3-Hydroxy-5-methylpyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methylpyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of isonicotinaldehyde and features a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpyridine-4-carbaldehyde typically involves the hydroxylation of 5-methylisonicotinaldehyde. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3-Hydroxy-5-methylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methylpyridine-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and aldehyde groups allow it to form hydrogen bonds, undergo nucleophilic attacks, and participate in redox reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
- 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine
Comparison: 3-Hydroxy-5-methylpyridine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring. The presence of both a hydroxyl and a methyl group at distinct positions provides it with unique reactivity compared to its analogs. For instance, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde has an additional hydroxymethyl group, which can alter its chemical behavior and applications.
Propriétés
Numéro CAS |
144989-75-3 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.138 |
Nom IUPAC |
3-hydroxy-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-8-3-7(10)6(5)4-9/h2-4,10H,1H3 |
Clé InChI |
DDRQBCLXYFVEJV-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C=O)O |
Synonymes |
4-Pyridinecarboxaldehyde,3-hydroxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




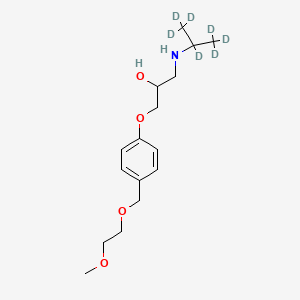
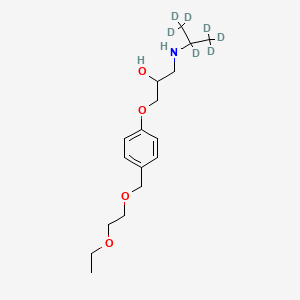
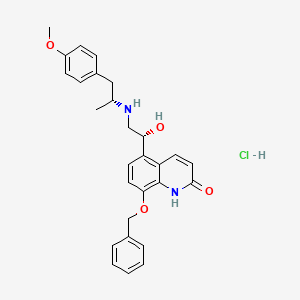
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)

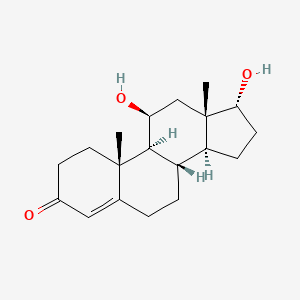


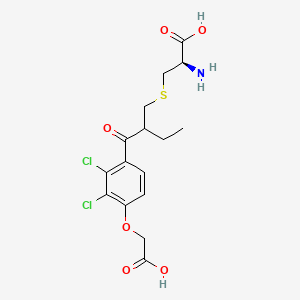
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)


